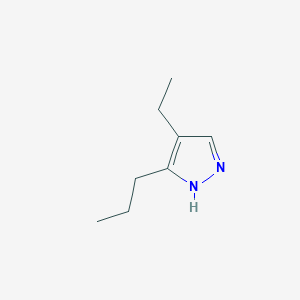

4-ethyl-5-propyl-1H-pyrazole

Description

Overview of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research

Pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern organic and medicinal chemistry. mdpi.comacademicstrive.com First identified in 1883, the pyrazole nucleus has since captivated the attention of researchers worldwide, leading to a continuous expansion of its chemical and applicational horizons. mdpi.com These aromatic heterocycles are not merely chemical curiosities; they are integral components in a vast array of functional molecules, spanning pharmaceuticals, agrochemicals, and materials science. mdpi.comnih.gov

The intrinsic chemical properties of the pyrazole ring, including its aromaticity, the presence of both an acidic and a basic nitrogen atom, and distinct reactive positions, contribute to its remarkable versatility. researchgate.net The ring system is electron-rich, with positions 3 and 5 being susceptible to nucleophilic attack and position 4 being the preferred site for electrophilic substitution. mdpi.com This reactivity profile, coupled with the phenomenon of tautomerism, where the proton on the nitrogen atom can shift between the two nitrogen atoms, provides a rich landscape for synthetic manipulation and the generation of diverse molecular architectures. mdpi.comnih.gov Consequently, pyrazole derivatives are frequently employed as foundational scaffolds for constructing more complex heterocyclic systems. mdpi.comnih.govencyclopedia.pub

The Role of Substituted Pyrazoles as Versatile Chemical Scaffolds

The true power of the pyrazole core is unlocked through the introduction of various substituents onto the ring, creating a vast library of derivatives with tailored properties. mdpi.com Substituted pyrazoles are recognized as "privileged scaffolds" in medicinal chemistry, meaning they are molecular frameworks that are capable of binding to multiple biological targets with high affinity. academicstrive.com This versatility stems from the ability of different substituents to modulate the electronic, steric, and lipophilic properties of the parent pyrazole, thereby influencing its biological activity and pharmacokinetic profile. mdpi.comnih.gov

The synthetic accessibility of substituted pyrazoles further enhances their utility. A primary and well-established method for their synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. mdpi.com This and other synthetic strategies, including multi-component reactions and transition-metal catalyzed processes, allow for the regioselective introduction of a wide range of functional groups at various positions on the pyrazole ring. mdpi.comorganic-chemistry.org As a result, substituted pyrazoles serve as key intermediates in the synthesis of numerous commercial products and are a focal point of academic research aimed at discovering novel bioactive agents. nih.gov

Specific Research Interest in Alkyl-Substituted Pyrazoles, with a Focus on 4-ethyl-5-propyl-1H-pyrazole Analogues

Within the broad family of pyrazole derivatives, those bearing alkyl substituents have garnered significant attention for their unique contributions to molecular design. The incorporation of simple alkyl groups, such as ethyl and propyl, can profoundly impact the physical and biological properties of the pyrazole scaffold. These non-polar side chains can enhance lipophilicity, which is a critical parameter for membrane permeability and can influence how a molecule interacts with biological targets. researchgate.net Furthermore, the steric bulk of alkyl groups can be strategically employed to control the conformation of the molecule and to probe the topology of binding sites in enzymes and receptors. mdpi.com

Below is a data table of some related pyrazole compounds, highlighting the diversity of substituents that can be incorporated onto the pyrazole core.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4-ethyl-1-methyl-5-propyl-4,5-dihydro-1H-pyrazole | C9H18N2 | 154.255 | 14339-24-3 |

| ethyl 5-amino-1-propyl-1H-pyrazole-4-carboxylate | C9H15N3O2 | 197.238 | 1251379-01-7 |

| ethyl 5-propyl-1H-pyrazole-4-carboxylate | C9H14N2O2 | 182.22 | 123374-28-7 |

| 3,5-Dimethyl-4-propyl-1H-pyrazole | Not specified | Not specified | Not specified |

| Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate | Not specified | Not specified | Not specified |

| Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate | C15H18N2O2 | 258.32 | 1326810-63-2 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

60224-00-2 |

|---|---|

Molecular Formula |

C8H14N2 |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

4-ethyl-5-propyl-1H-pyrazole |

InChI |

InChI=1S/C8H14N2/c1-3-5-8-7(4-2)6-9-10-8/h6H,3-5H2,1-2H3,(H,9,10) |

InChI Key |

HLEDQWQRHQGQMV-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C=NN1)CC |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethyl 5 Propyl 1h Pyrazole and Analogous Pyrazole Derivatives

Classical Cyclocondensation Reactions in Pyrazole (B372694) Synthesis

Cyclocondensation reactions represent the most traditional and widely employed methods for pyrazole synthesis. These reactions typically involve the formation of the five-membered ring by combining a C3 component with a hydrazine-based N2 component, accompanied by the elimination of small molecules like water.

Condensation of Hydrazines with 1,3-Dicarbonyl Compounds

The Knorr pyrazole synthesis, first reported in 1883, is the archetypal method in this category, involving the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648). jk-sci.comyoutube.com This reaction proceeds via the formation of a hydrazone or enehydrazine intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com The choice of a substituted hydrazine (e.g., phenylhydrazine (B124118) or methylhydrazine) allows for the introduction of a substituent at the N1 position of the pyrazole. When an unsymmetrical 1,3-dicarbonyl compound is used with a monosubstituted hydrazine, a mixture of regioisomers can be formed. nih.gov

For the specific synthesis of 4-ethyl-5-propyl-1H-pyrazole, the required precursor would be 4-ethyl-3,5-octanedione, which would react with hydrazine hydrate.

Table 1: Examples of Pyrazole Synthesis via Condensation of Hydrazines with 1,3-Dicarbonyls

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Acetylacetone | Hydrazine hydrate | Ethanol, Reflux | 3,5-dimethyl-1H-pyrazole | High |

| Dibenzoylmethane | Phenylhydrazine | Acetic acid, Reflux | 1,3,5-triphenyl-1H-pyrazole | ~90% |

| Ethyl acetoacetate | Hydrazine hydrate | Ethanol, Heat | 3-methyl-1H-pyrazol-5(4H)-one | High |

Reactions with α,β-Unsaturated Carbonyl Compounds

Another classical route involves the reaction of hydrazines with α,β-unsaturated aldehydes or ketones. nih.govbeilstein-journals.org This reaction typically proceeds through a Michael addition of the hydrazine to the carbon-carbon double bond, forming a hydrazone intermediate which then cyclizes. beilstein-journals.org The resulting pyrazoline can be subsequently oxidized to the corresponding aromatic pyrazole. acs.org Various oxidizing agents can be employed, or in some cases, aromatization occurs spontaneously. An iodine-mediated, metal-free oxidative C–N bond formation has been developed for a one-pot synthesis of pyrazoles from α,β-unsaturated carbonyls and hydrazines. acs.org

To synthesize this compound via this method, one could start with (E)-4-propylhept-4-en-3-one and react it with hydrazine, followed by an oxidation step.

Table 2: Synthesis of Pyrazoles from α,β-Unsaturated Carbonyls

| α,β-Unsaturated Carbonyl | Hydrazine Derivative | Conditions | Product Type | Key Features |

|---|---|---|---|---|

| Chalcones | Hydrazine hydrate | Ethanol, Reflux, then Oxidation | 3,5-Diaryl-1H-pyrazoles | Two-step process (cyclization then oxidation) |

| α,β-Unsaturated Aldehydes | Hydrazine salts | Iodine, Ethanol, 80 °C | Di-, Tri-, and Tetrasubstituted Pyrazoles | One-pot, metal-free oxidative cyclization. acs.org |

| Chromone-tethered α,β-Unsaturated Ketones | Hydrazine | Acetic acid, Boiling | 4-Acylpyrazolinylpyrazoles | Pseudo-five-component reaction involving ring opening/closing. beilstein-journals.org |

1,3-Dipolar Cycloaddition Reactions for Pyrazole Ring Formation

The [3+2] cycloaddition reaction, a type of 1,3-dipolar cycloaddition, is a powerful and versatile method for constructing the pyrazole ring with high regioselectivity. nih.gov This approach involves the reaction of a 1,3-dipole with a dipolarophile (an alkyne or alkene).

Cycloadditions Involving Nitrilimines and Alkynes/Olefins

Nitrilimines are highly reactive 1,3-dipoles that are typically generated in situ from the dehydrohalogenation of hydrazonoyl halides in the presence of a base. nih.gov These species readily react with dipolarophiles such as alkynes and alkenes to form pyrazoles and pyrazolines, respectively. nih.govacs.org The reaction with alkynes provides a direct route to substituted pyrazoles. The regioselectivity of the addition is governed by both steric and electronic factors of the substituents on the nitrilimine and the dipolarophile. nih.govmdpi.com

The synthesis of this compound could be envisioned through the reaction of a propyl-substituted nitrilimine with 1-butyne, or an ethyl-substituted nitrilimine with 1-pentyne, although controlling regioselectivity would be a key challenge.

Table 3: Examples of Pyrazole Synthesis via Nitrilimine Cycloaddition

| Nitrilimine Precursor (Hydrazonoyl Halide) | Dipolarophile | Conditions | Product Type | Yield (%) |

|---|---|---|---|---|

| N-phenylbenzohydrazonoyl chloride | Ethyl propiolate | Triethylamine (TEA), Benzene (B151609), Reflux | Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate | High |

| Various hydrazonoyl chlorides | Allenoates | TEA, CH₂Cl₂, Room Temp | Spirobi(dihydropyrazoles). acs.org | Up to 94% acs.org |

| Various hydrazonoyl chlorides | Ninhydrin-derived Morita–Baylis–Hillman carbonates | TEA, CH₂Cl₂, Room Temp | 1,3,5-Trisubstituted pyrazoles. rsc.org | Up to 95% rsc.org |

Cycloadditions with Diazo Compounds and Dipolarophiles

The reaction of diazo compounds with alkynes is another fundamental [3+2] cycloaddition route to pyrazoles. nih.govacs.org This method is particularly valuable but requires careful handling of diazo compounds, which can be toxic and explosive. acs.org To circumvent this, methods have been developed where the diazo compound is generated in situ from precursors like N-tosylhydrazones. acs.orgorganic-chemistry.org The reaction of a diazo compound with a terminal alkyne typically yields 3,5-disubstituted pyrazoles regioselectively. acs.org The use of alkenes as dipolarophiles leads to pyrazolines, which can be subsequently oxidized to pyrazoles. nih.gov

Table 4: Pyrazole Synthesis via Diazo Compound Cycloaddition

| Diazo Compound Source | Dipolarophile | Conditions | Key Outcome |

|---|---|---|---|

| Aldehyde-derived (in situ) | Terminal Alkynes | One-pot procedure | Regioselective formation of 3,5-disubstituted pyrazoles. acs.org |

| α-Diazocarbonyl substrates | Alkynes | Heating, solvent-free | High yields without purification. researchgate.net |

| N-tosylhydrazones | Butyl acrylate | Visible light, organic base | Formation of pyrazolines, then pyrazoles upon oxidation. nih.gov |

Multicomponent Reaction (MCR) Approaches to Substituted Pyrazoles

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, have emerged as a highly efficient strategy for synthesizing complex molecules like substituted pyrazoles. mdpi.comrsc.org These reactions are characterized by high atom economy, step economy, and operational simplicity. mdpi.com MCRs can provide rapid access to diverse libraries of pyrazole derivatives.

Various MCRs for pyrazole synthesis have been developed. A common strategy involves the in situ formation of a 1,3-dicarbonyl or α,β-unsaturated ketone, which then undergoes a classical condensation with hydrazine. nih.gov For instance, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can yield highly substituted pyrazoles. beilstein-journals.org Four-component reactions, such as the combination of a hydrazine, an aldehyde, malononitrile, and a β-ketoester, can lead to complex fused pyrazole systems like pyrano[2,3-c]pyrazoles. beilstein-journals.org

Table 5: Examples of Multicomponent Reactions for Pyrazole Synthesis

| Number of Components | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Three | Aldehydes, β-ketoesters, Hydrazines | Yb(PFO)₃ | Persubstituted pyrazole-4-carboxylates | beilstein-journals.org |

| Three | Aryl glyoxal, Aryl thioamide, Pyrazolones | HFIP, Room Temperature | Pyrazole-linked thiazoles | acs.org |

| Four | Hydrazine hydrate, Aldehyde, Malononitrile, Ethyl acetoacetate | Piperidine, Ethanol, Reflux | Pyrano[2,3-c]pyrazoles | mdpi.com |

| Five | Thiadiazole-thiol, Aldehydes, Malononitrile, Ethyl 4-chloro-3-oxobutanoate, Hydrazine hydrate | Montmorillonite K10, Solvent-free, 65-70 °C | Highly substituted pyrano[2,3-c]pyrazoles | mdpi.com |

One-Pot Syntheses of this compound Analogues

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, represent a highly efficient strategy for building complex molecules. For pyrazole analogues, these methods often involve the sequential addition of reagents to construct the heterocyclic ring in a streamlined process. nih.gov A common and foundational method for pyrazole synthesis is the reaction between a 1,3-dicarbonyl compound and a hydrazine. thieme-connect.com This can be adapted to a one-pot, three-component procedure involving an aldehyde, a β-ketoester, and a hydrazine, which cyclize to form the pyrazole ring. nih.gov

Another powerful one-pot strategy involves the cycloaddition of sydnones, a class of mesoionic compounds, with alkynes. This approach has been refined into a three-step, one-pot procedure starting from readily available arylglycines, which are converted in situ to sydnones and then reacted with terminal alkynes in the presence of a copper catalyst to yield 1,4-disubstituted pyrazoles with total regiocontrol. acs.org While this specific method leads to 1,4-disubstitution, it highlights the efficiency of one-pot procedures in pyrazole synthesis.

More complex fused pyrazole systems, such as pyrazolo[3,4-b]pyridin-6-ones, have also been synthesized using effective one-pot strategies. One such method involves the reaction of 5-aminopyrazoles with azlactones under solvent-free conditions, followed by the elimination of a benzamide (B126) molecule in a superbasic medium, achieving good yields without the need to isolate the intermediate. nih.gov

Table 1: Examples of One-Pot Synthetic Strategies for Pyrazole Derivatives

| Starting Materials | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Aldehydes, β-ketoesters, hydrazines | Lewis acid catalyst, atmospheric oxygen | Persubstituted pyrazoles | nih.gov |

| Arylglycines, terminal alkynes | Nitrosylation agent, TFAA, Cu(I) catalyst | 1,4-Disubstituted pyrazoles | acs.org |

| 5-Aminopyrazoles, azlactones | Solvent-free heating, t-BuOK/DMSO | 4-Arylpyrazolo[3,4-b]pyridin-6-ones | nih.gov |

Environmentally Benign MCR Protocols

Multicomponent reactions (MCRs) are a cornerstone of green chemistry, prized for their high atom and step economy as they combine three or more reactants in a single operation to form a product that contains portions of all starting materials. nih.gov The development of environmentally benign MCRs for pyrazole synthesis often focuses on the use of green solvents like water or ethanol, solvent-free conditions, and the use of eco-friendly or recyclable catalysts. nih.govresearchgate.net

A prominent example is the four-component synthesis of pyrano[2,3-c]pyrazoles, which typically involves an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. nih.gov Various green methodologies have been applied to this reaction. For instance, using water as a solvent and employing ultrasonic irradiation can lead to excellent yields in very short reaction times. nih.gov Similarly, magnetic nanoparticles such as Fe3O4 have been used as a heterogeneous catalyst in water, allowing for easy recovery and reuse of the catalyst for up to fourteen cycles with no significant loss of activity. nih.gov

The combination of microwave irradiation with eco-friendly solvents like water-ethanol mixtures has also proven effective, accelerating reaction times to under five minutes and providing excellent yields. nih.gov These MCRs not only offer efficiency but also align with the principles of sustainable chemistry by minimizing waste, avoiding hazardous solvents, and reducing energy consumption. nih.govbenthamdirect.com

Table 2: Green Multicomponent Reactions for Pyrano[2,3-c]pyrazole Synthesis

| Catalyst/Energy Source | Solvent | Key Advantages | Reference |

|---|---|---|---|

| Ultrasonic irradiation | Water | Catalyst-free, excellent yields | nih.gov |

| Magnetic Fe3O4 nanoparticles | Water | Recyclable catalyst (14 cycles), room temperature | nih.gov |

| Microwave irradiation / KOtBu | Methanol | Rapid reaction (<5 min), excellent yields | nih.gov |

| l-tyrosine / Microwave irradiation | H2O–ethanol | Eco-friendly catalyst and solvent | nih.gov |

Transition-Metal Catalyzed Synthetic Routes to Pyrazole Derivatives

Transition-metal catalysis has revolutionized organic synthesis, enabling the formation of chemical bonds with high efficiency and selectivity. Catalysts based on palladium, copper, and ruthenium have been instrumental in developing novel synthetic routes to a wide array of pyrazole derivatives.

Palladium-Catalyzed Cyclizations

Palladium catalysts are renowned for their versatility in cross-coupling reactions and have been successfully applied to the synthesis of N-arylpyrazoles. One method involves the C-N coupling of various aryl triflates with pyrazole derivatives using a palladium catalyst and a specific phosphine (B1218219) ligand (tBuBrettPhos). acs.org This approach is tolerant of various functional groups and can be used with sterically hindered substrates. acs.org

A more unconventional route to polysubstituted pyrazoles involves a palladium-catalyzed ring-opening reaction of 2H-azirines with hydrazones. organic-chemistry.orgthieme-connect.com This protocol provides an alternative pathway for constructing the pyrazole core and has a wide substrate scope. The optimal conditions for this transformation were identified as using Pd(OAc)2 as the catalyst with CsF and K2S2O8 as additives. organic-chemistry.orgthieme-connect.com Additionally, palladium catalysis is central to multi-step, one-pot sequences, such as a four-step synthesis of tetrasubstituted pyrazoles that includes Sonogashira and Suzuki couplings, where the same palladium catalyst is used for sequential steps. sci-hub.se

Copper-Catalyzed Coupling and Cyclization Reactions

Copper catalysts offer an inexpensive and effective alternative for pyrazole synthesis, often promoting oxidative cyclization reactions. rsc.org A notable copper-catalyzed method is the aerobic oxidative cyclization of β,γ-unsaturated hydrazones, which utilizes molecular oxygen as a green and ideal oxidant. rsc.org In this reaction, the choice of solvent can dramatically influence the product outcome; trisubstituted pyrazoles are formed in ethanol, while disubstituted pyrazoles are predominantly formed in 1,1,1,3,3,3-hexafluoro-2-propanol. rsc.org This process involves the formation of a hydrazonyl radical, followed by intramolecular C-N bond formation. rsc.org

Another efficient copper-catalyzed approach is the one-pot synthesis of polysubstituted pyrazoles from phenylhydrazones and dialkyl ethylenedicarboxylates. thieme-connect.com This reaction proceeds smoothly at room temperature in the presence of CuI and a base like NaOAc. thieme-connect.com Copper catalysis also enables a relay oxidation strategy, where oxime acetates, amines, and aldehydes undergo a cascade reaction involving N-O bond cleavage and C-C/C-N/N-N bond formations to furnish pyrazoles, using both the oxime acetate (B1210297) and molecular oxygen as oxidants. rsc.org

Table 3: Overview of Copper-Catalyzed Pyrazole Syntheses

| Substrates | Catalyst System | Oxidant | Key Feature | Reference |

|---|---|---|---|---|

| β,γ-Unsaturated hydrazones | Cu(OAc)2 | O2 (aerobic) | Solvent-dependent product selectivity | rsc.org |

| Phenylhydrazones, dicarboxylates | CuI / NaOAc | - | One-pot, room temperature | thieme-connect.com |

| Oxime acetates, amines, aldehydes | Copper catalyst | O2 and internal | Relay oxidation strategy | rsc.org |

| Alkenyl hydrazones | Cu(OTf)2 | O2 (aerobic) | Cross-dehydrogenative coupling | acs.org |

Ruthenium-Catalyzed Transformations

Ruthenium catalysts have emerged as powerful tools for pyrazole synthesis, particularly through dehydrogenative coupling reactions that are highly atom-economical. An unprecedented ruthenium(II)-catalyzed oxidative C-N coupling enables the intramolecular synthesis of tri- and tetrasubstituted pyrazoles using oxygen as the sole oxidant, demonstrating excellent reactivity and high yields. organic-chemistry.org

Another innovative approach is the acceptorless dehydrogenative coupling of 1,3-diols with arylhydrazines. acs.org This divergent synthesis, catalyzed by a Ru3(CO)12 system, can selectively produce either pyrazoles or 2-pyrazolines, releasing only water and hydrogen gas as byproducts. acs.org This method avoids the need for stoichiometric, sacrificial hydrogen acceptors, making it a greener alternative. acs.orgacs.org More recently, photocatalysis using a ruthenium complex ([Ru(bpy)3]2+) under blue light irradiation has been employed to react diazonium salts with cyclopropanols, affording 1,5-disubstituted pyrazoles under very mild conditions (room temperature, 20 minutes). researchgate.net

Green Chemistry Principles in Pyrazole Synthesis

The principles of green chemistry are increasingly guiding the development of synthetic methodologies for pyrazoles and other heterocyclic compounds. nih.govresearchgate.net The goal is to create processes that are more sustainable, safer, and more efficient. nih.gov Key strategies in the green synthesis of pyrazoles include the use of alternative energy sources, environmentally benign solvents, and recyclable catalysts. benthamdirect.comresearchgate.net

Energy-efficient techniques such as microwave and ultrasound irradiation have been widely adopted to accelerate reactions, often reducing reaction times from hours to minutes and improving yields. nih.govbenthamdirect.com The choice of solvent is critical, with a strong emphasis on replacing volatile organic compounds with greener alternatives. Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability, and it has been successfully used in many MCRs for pyrazole synthesis. nih.govthieme-connect.comlongdom.org Solvent-free, or "neat," reaction conditions represent another important green strategy, minimizing waste and simplifying product purification. nih.govtandfonline.com

The development and use of heterogeneous and recyclable catalysts, such as magnetic nanoparticles or solid-supported catalysts, are also central to green pyrazole synthesis. nih.gov These catalysts can be easily separated from the reaction mixture and reused multiple times, reducing cost and waste. nih.gov Ultimately, the integration of these principles—from atom-economical MCRs to the use of renewable resources and benign catalysts—is paving the way for more sustainable pathways to synthesize valuable pyrazole derivatives. benthamdirect.comthieme-connect.com

Solvent-Free and Microwave-Assisted Protocols

In recent years, a major push in organic synthesis has been the adoption of green chemistry principles, with a strong emphasis on reducing or eliminating the use of volatile and hazardous organic solvents. mdpi.compharmacognosyjournal.net Solvent-free reaction conditions, often coupled with microwave irradiation, have emerged as a powerful and environmentally friendly alternative to conventional heating methods. mdpi.comresearchgate.net

Microwave-assisted synthesis offers considerable advantages, including dramatically reduced reaction times, improved product yields, and operational simplicity. ijream.orgnih.gov The unique ability of microwaves to rapidly and uniformly heat the reaction mixture can lead to reaction rates that are not achievable with traditional heating. mdpi.comnih.gov This efficiency has been successfully applied to the synthesis of various pyrazole derivatives. For instance, an efficient one-pot method for generating structurally diverse pyrazolone (B3327878) derivatives under microwave irradiation and solvent-free conditions has been developed, affording products in good to excellent yields ranging from 51–98%. nih.gov These protocols often involve the reaction of precursors like chalcones or 1,3-diketones with hydrazine derivatives. ijream.orgnih.gov

The table below summarizes representative examples of microwave-assisted pyrazole synthesis, highlighting the efficiency of this methodology.

| Reactants | Conditions | Time | Yield | Reference |

| Phenyl Glycidyl Ether + Pyrazole derivatives | Solvent-free, 120 °C, Microwave | 1 min | Good | mdpi.com |

| β-ketoesters + Substituted hydrazines + Substituted aldehydes (one-pot) | Solvent-free, 420 W, Microwave | 10 min | 51–98% | nih.gov |

| Chalcones + Phenyl hydrazine hydrochloride | Solvent-free, Catalyst-free, Microwave | N/A | High | ijream.org |

| 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones + Hydrazines | Solvent-free, Microwave | 6 min | Good | researchgate.net |

Application of Green Catalysts (e.g., Nano-catalysts)

The integration of green catalysts, particularly nano-catalysts, represents another significant stride in sustainable pyrazole synthesis. These catalysts offer high efficiency, excellent yields, simple operational procedures, and the potential for recovery and reusability, aligning with the core tenets of green chemistry. nih.gov

Nano-catalysts, such as zinc oxide (ZnO) and more complex core-shell structures, have been effectively employed in the synthesis of pyrazole derivatives. mdpi.compharmacophorejournal.com For example, a highly efficient and environmentally friendly approach using a nano-ZnO catalyst has been reported for the synthesis of 1,3,5-substituted pyrazole derivatives from the condensation of phenylhydrazine and ethyl acetoacetate. mdpi.com

An advanced example is the use of lanthanum-doped and silver-coated ZnO (Ag/La-ZnO) core-shell nanoparticles. nih.gov This nanocatalyst facilitates a one-pot, four-component synthesis of pyrazole derivatives under solvent-free grinding conditions at room temperature, demonstrating high catalytic efficiency and environmental benignity. nih.gov The use of such catalysts avoids the need for harsh reaction conditions and hazardous solvents, making the synthetic process more sustainable. pharmacognosyjournal.netnih.gov

The following table compares different nano-catalysts used in the synthesis of pyrazole derivatives.

| Catalyst | Reaction Type | Conditions | Key Advantages | Reference |

| Nano-ZnO | Condensation of phenylhydrazine and ethyl acetoacetate | Controlled | Efficient, environmentally friendly | mdpi.com |

| ZnO Nano-catalyst | Reaction of Cinnamaldehydes with Hydrazine hydrate | Microwave-assisted, solvent-free | Green chemistry approach, higher potency than conventional methods | pharmacophorejournal.com |

| Cobalt oxide Nano-catalyst | Coupling of α,β-diketones and phenyl hydrazine | Microwave-irradiated, green solvent | Environmentally friendly, heterogeneous catalyst | pharmacognosyjournal.net |

| Ag/La-ZnO core-shell nanoparticles | One-pot, four-component synthesis (aryl aldehyde, malononitrile, etc.) | Solvent-free, grinding, room temp. | High efficiency, superior yields, short duration, reusability, eco-friendly | nih.gov |

| Yolk-shell magnetic mesoporous complex | Condensation of malononitrile, aldehydes, ethyl acetoacetate, and hydrazine hydrate | Ultrasonic, in H₂O at 25°C | High yields and selectivity, powerful catalyst | frontiersin.org |

Advanced Synthetic Strategies for Pyrazole Core Modification

Beyond the initial construction of the pyrazole ring, significant research has been directed toward advanced strategies for its modification. These methods allow for the introduction of diverse functionalities and the precise control of molecular architecture, which is crucial for applications in drug discovery and materials science. lifechemicals.comchim.it

Functionalization of the Pyrazole Ring

The pyrazole ring can be functionalized either during the initial cyclocondensation reaction by using substituted precursors or through subsequent electrophilic or nucleophilic substitution reactions on the pre-formed ring. mdpi.comchim.it The reactivity of the pyrazole ring allows for the introduction of a wide array of substituents at its various positions. ijtsrd.com

Recent advances have focused on developing novel and efficient functionalization methods. C-H activation has emerged as a powerful tool for the direct arylation of the pyrazole ring, offering a more atom-economical approach compared to traditional cross-coupling reactions. researchgate.net Furthermore, methods for the introduction of specific functional groups, such as amino and formyl moieties, have been developed to create highly reactive pyrazole intermediates for further synthetic transformations. chim.it Electrooxidative functionalization represents another modern technique, enabling the efficient synthesis of C–Cl, C–Br, C–I, and C–S bonds on the pyrazole scaffold. nih.gov

The table below outlines various methods for pyrazole ring functionalization.

| Functionalization Method | Reagents/Catalysts | Position(s) Functionalized | Group(s) Introduced | Reference |

| C-H Activation | Aryl bromides, Palladium or Rhodium catalysts | β-position (C4) | Aryl groups | researchgate.net |

| Cyclocondensation | α,β-unsaturated nitriles + hydrazine derivatives | C5 | Amino group | mdpi.com |

| One-pot reaction | α,β-alkynic aldehydes, hydrazines, phenylselenyl chloride | C4 | Phenylselanyl group | mdpi.com |

| Electrooxidative Functionalization | Galvanostatic electrolysis | C4 | Halogen (Cl, Br, I), Sulfur-containing moieties | nih.gov |

| N-Alkylation | N-Boc-3-iodoazetidine | N1 | N-Boc-azetidine group | researchgate.net |

Regioselective and Stereoselective Syntheses of Pyrazole Derivatives

Controlling the regiochemistry of pyrazole synthesis is a significant challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds or α,β-unsaturated ketones as precursors. Such reactions can potentially yield two different regioisomers. mdpi.comorientjchem.org Consequently, the development of regioselective synthetic methods is of paramount importance. organic-chemistry.org High regioselectivity has been achieved through various strategies, including the use of specific catalysts or by fine-tuning reaction conditions to favor the formation of one isomer over the other. mdpi.comacs.org For example, a highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles can be achieved by the condensation of 1,3-diketones with arylhydrazines at room temperature in N,N-dimethylacetamide. mdpi.com

Stereoselectivity becomes crucial when substituents on the pyrazole ring or its side chains can exist as different stereoisomers. An elegant example of stereocontrol is the switchable synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles. nih.gov This method utilizes the Michael addition of pyrazoles to conjugated carbonyl alkynes, where the stereochemical outcome is dictated by the presence or absence of a silver carbonate (Ag₂CO₃) catalyst. Reactions without the catalyst yield the thermodynamically stable (E)-isomer, while its inclusion leads to the formation of the (Z)-isomer. nih.gov

The following table provides examples of reactions where regioselectivity or stereoselectivity is controlled.

| Reaction Type | Reactants | Catalyst/Conditions | Outcome | Reference |

| Regioselective Condensation | Unsymmetrical 1,3-diketones + Arylhydrazines | N,N-dimethylacetamide, room temperature | Highly regioselective formation of 1,3,4,5-substituted pyrazoles | mdpi.com |

| Regioselective [3+2] Cycloaddition | 2-Alkynyl-1,3-dithianes + Sydnones | Base-mediated (t-BuOK) | Regioselective synthesis of 1,4,5-trisubstituted pyrazoles | acs.org |

| Regioselective 1,3-Dipolar Cycloaddition | Diazo compounds + Terminal alkynes | N/A | Regioselective formation of 3,5-disubstituted pyrazoles | researchgate.net |

| Stereoselective Michael Addition | Pyrazoles + Conjugated carbonyl alkynes | Ag₂CO₃-free | Forms thermodynamically stable (E)-N-carbonylvinylated pyrazoles | nih.gov |

| Stereoselective Michael Addition | Pyrazoles + Conjugated carbonyl alkynes | With Ag₂CO₃ | Forms (Z)-N-carbonylvinylated pyrazoles | nih.gov |

Spectroscopic and Analytical Characterization Methodologies for Synthesized Pyrazole Derivatives

The unambiguous structural elucidation of newly synthesized pyrazole derivatives is essential. This is achieved through a combination of modern spectroscopic and analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). ijtsrd.comnih.gov

¹H NMR Spectroscopy: This technique provides detailed information about the proton environment in the molecule. For a compound like this compound, one would expect to see characteristic signals for the pyrazole ring proton (CH), the NH proton (which can be broad and its position solvent-dependent), and the protons of the ethyl and propyl groups (triplets and quartets/sextets). asianpubs.org

¹³C NMR Spectroscopy: This method identifies the different carbon environments. The spectrum would show distinct signals for the three carbon atoms of the pyrazole ring and the carbons of the ethyl and propyl substituents. scispace.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for pyrazoles include N-H stretching (typically in the range of 3100-3500 cm⁻¹), C=N stretching, and C=C stretching of the aromatic ring. nih.gov

Mass Spectrometry (MS): This technique determines the molecular weight of the compound by identifying the molecular ion peak (M+). The fragmentation pattern can also provide valuable structural information. ijtsrd.comasianpubs.org

The table below presents typical spectroscopic data expected for a 4,5-disubstituted-1H-pyrazole structure, which serves as a general guide for the characterization of compounds like this compound.

| Technique | Feature | Typical Range/Observation |

| ¹H NMR | Pyrazole Ring Proton (C3-H) | δ 7.0-8.0 ppm (singlet) asianpubs.org |

| NH Proton | δ 10.0-14.0 ppm (broad singlet, position is variable and may exchange with D₂O) nih.gov | |

| Ethyl Group Protons (-CH₂-CH₃) | -CH₂-: quartet, δ ~2.5-3.0 ppm; -CH₃: triplet, δ ~1.2-1.5 ppm | |

| Propyl Group Protons (-CH₂-CH₂-CH₃) | -CH₂- (alpha): triplet, δ ~2.4-2.8 ppm; -CH₂- (beta): sextet, δ ~1.5-1.8 ppm; -CH₃: triplet, δ ~0.9-1.1 ppm | |

| ¹³C NMR | Pyrazole Ring Carbons (C3, C4, C5) | δ ~100-150 ppm. The specific shifts depend on the substituents. For example, C3 at ~135 ppm, C4 at ~105 ppm, and C5 at ~145 ppm. scispace.com |

| Ethyl & Propyl Carbons | δ ~10-30 ppm | |

| IR Spectroscopy | N-H Stretch | 3100-3500 cm⁻¹ (broad) nih.gov |

| C-H Stretch (Aromatic/Aliphatic) | ~3000-3100 cm⁻¹ (aromatic), ~2850-2960 cm⁻¹ (aliphatic) | |

| C=N and C=C Stretch (Ring) | ~1450-1600 cm⁻¹ nih.gov | |

| Mass Spectrometry | Molecular Ion Peak (M+) | Corresponds to the molecular weight of the specific pyrazole derivative. For C₈H₁₄N₂, the expected m/z would be 138.12. |

Advanced NMR techniques such as COSY, HSQC, and HMBC are also frequently employed to unambiguously assign all proton and carbon signals and confirm the connectivity of the synthesized molecules. mdpi.com

Advanced Computational and Theoretical Investigations of Pyrazole Derivatives, Including 4 Ethyl 5 Propyl 1h Pyrazole Analogues

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. eurasianjournals.comresearchgate.net In the context of pyrazole (B372694) derivatives, docking studies are instrumental in predicting the binding modes and affinities of these ligands to biological targets such as enzymes and receptors. eurasianjournals.com This method allows researchers to screen potential inhibitors and understand the structural basis of their activity. researchgate.net

For instance, docking studies have been employed to evaluate pyrazole derivatives as potential inhibitors for various protein targets, including receptor tyrosine kinases, protein kinases, and cyclooxygenase-2 (COX-2). researchgate.netproquest.com These studies help identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the pyrazole ligand and the active site residues of the target protein. researchgate.netnih.gov The binding affinity is often quantified by a docking score, with lower energy values indicating more favorable interactions. researchgate.netproquest.com In one study, various designed 4,5-dihydro-1H-pyrazole derivatives were docked into the active site of the COX-2 enzyme (PDB ID: 3LN1), yielding docking scores that suggested significant inhibitory potential. proquest.com Similarly, another study investigated pyrazole derivatives as inhibitors for VEGFR-2, Aurora A, and CDK2 protein targets, revealing minimum binding energies that indicated strong potential for inhibition. researchgate.net

Table 1: Example Molecular Docking Results for Pyrazole Derivatives Against Various Protein Targets

| Compound/Ligand | Target Protein (PDB ID) | Binding Energy / Docking Score (kcal/mol) | Key Interactions Noted |

|---|---|---|---|

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1- phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 (2QU5) | -10.09 | Hydrogen bonds within the binding pocket |

| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)- 1,3,4-thiadiazole | Aurora A (2W1G) | -8.57 | Deeply docked within the binding pocket |

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | CDK2 (2VTO) | -10.35 | Favorable vdW + Hbond + desolv energy |

| Designed Pyrazole Derivative | COX-2 (3LN1) | -9.434 | Interaction with the 4,5-dihydro-1H-pyrazole ring |

This table is generated from data presented in multiple research studies for illustrative purposes. researchgate.netproquest.com

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Stability

During an MD simulation, the trajectory of a protein-ligand complex is calculated over a period, typically nanoseconds. nih.govtandfonline.com Key metrics such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are analyzed. The RMSD of the protein and ligand indicates the stability of the complex; a system that reaches equilibrium will show a stable RMSD value over time. nih.govtandfonline.com RMSF analysis reveals the flexibility of different parts of the protein, highlighting which residues are most affected by the binding of the pyrazole ligand. tandfonline.com For example, a 100 ns MD simulation was performed on a highly active pyrazole compound bound to RET kinase, showing the protein RMSD reaching stability after 20 ns, which confirmed a stable conformation. nih.gov Another study on a pyrazole analog with a target enzyme showed the complex equilibrating after 25 ns. tandfonline.com These simulations confirm that the binding modes predicted by docking are stable and valid. nih.gov

Table 2: Insights Gained from Molecular Dynamics Simulations of Pyrazole-Target Complexes

| Simulation Parameter | Information Provided | Typical Observation for a Stable Complex |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Stability of the protein-ligand complex over time. | The RMSD value converges and fluctuates around a stable average. nih.govtandfonline.com |

| Root Mean Square Fluctuation (RMSF) | Flexibility of individual amino acid residues in the protein. | Identifies regions of the protein that interact with or are stabilized by the ligand. tandfonline.com |

| Radius of Gyration (Rg) | Compactness of the protein structure. | A stable Rg value suggests the protein maintains its folded structure. tandfonline.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.org For pyrazole derivatives, QSAR models are developed to predict the therapeutic activity of newly designed compounds, thereby streamlining the drug design process. acs.orgijsdr.org These models are built by correlating molecular descriptors (physicochemical, electronic, or steric properties) of pyrazole analogues with their experimentally determined activities. ej-chem.orgacs.org

Various statistical methods, such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS), are used to generate 2D and 3D-QSAR models. acs.orgijsdr.org A robust QSAR model is characterized by high correlation coefficients (R²) and predictive ability (Q²). nih.gov For instance, a 2D-QSAR study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors found that the activity was significantly influenced by adjacency and distance matrix descriptors. acs.org In another study on pyrazoline derivatives as carbonic anhydrase inhibitors, a model with high statistical significance (R² = 0.79, R²test = 0.95) was developed, allowing for the prediction of activity for new molecules. nih.gov These models provide crucial insights into which structural features are essential for the desired biological effect, guiding the design of more potent pyrazole analogues. researchgate.net

Table 3: Example Statistical Validation of a QSAR Model for Pyrazoline Derivatives

| Statistical Parameter | Value | Interpretation |

|---|---|---|

| R² (Correlation Coefficient) | 0.79 | Indicates a good fit of the model to the training set data. |

| Q²cv (Cross-validated R²) | 0.64 | Represents the internal predictive ability of the model. |

This table is based on data from a QSAR study on pyrazoline derivatives as carbonic anhydrase inhibitors. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like pyrazole derivatives. eurasianjournals.comeurasianjournals.com These methods solve fundamental equations of quantum mechanics to provide detailed information about molecular geometry, bonding, and electronic properties, which are often difficult to obtain experimentally. eurasianjournals.com DFT has become a preferred method for analyzing organic compounds due to its balance of accuracy and computational efficiency. eurasianjournals.com

These calculations can determine key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net Theoretical analysis of vibrational spectra (FT-IR) and NMR chemical shifts can also be performed and compared with experimental data to confirm the molecular structure. researchgate.net For example, a study on a novel series of pyrazoles used DFT simulations to complement experimental characterization via UV-Vis, FTIR, and NMR. Another DFT study on pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives provided insights into their electronic properties. modern-journals.com

Table 4: Representative Data from Quantum Chemical Calculations on a Pyrazole Derivative

| Calculated Property | Method | Result | Significance |

|---|---|---|---|

| Optimized Molecular Structure | DFT/B3LYP/6-311G(d,p) | Bond lengths, bond angles | Provides the most stable 3D conformation of the molecule. researchgate.net |

| HOMO-LUMO Energy Gap | TD-DFT | ~4 eV | Indicates the molecule's stability and chemical reactivity. researchgate.net |

| Vibrational Frequencies | DFT/B3LYP | Wavenumbers (cm⁻¹) | Correlates with experimental FT-IR spectra to confirm functional groups. researchgate.net |

Chemoinformatics and Virtual Screening Methodologies for Pyrazole Compound Libraries

Chemoinformatics and virtual screening are powerful computational strategies used to search large libraries of chemical compounds to identify molecules that are most likely to bind to a drug target. chemmethod.comresearchgate.net This approach significantly accelerates the initial stages of drug discovery by prioritizing a smaller, more manageable number of candidates for experimental testing. chemmethod.comresearchgate.net For pyrazole derivatives, these methodologies are employed to discover novel inhibitors for various therapeutic targets. chemmethod.comnih.gov

High-Throughput Virtual Screening (HTVS) involves docking millions or even billions of compounds from virtual libraries against a target protein's active site. chemmethod.comnih.gov One study utilized HTVS to screen over 12,000 pyrazole compounds against CDK8, a key enzyme in cancer, successfully identifying several potent inhibitors. chemmethod.com Another virtual screening of approximately 340,000 small molecules identified a novel pyrazole-scaffold proteasome inhibitor. nih.gov The integration of ADME (Absorption, Distribution, Metabolism, and Excretion) property analysis early in the screening process helps ensure that the identified compounds have favorable pharmacokinetic profiles, increasing their potential for development into viable drugs. chemmethod.comchemmethod.com The use of ultra-large virtual libraries is becoming a promising source for finding ligands, even for challenging "non-druggable" targets. nih.gov

Pre Clinical Biological Activity and Mechanistic Studies of 4 Ethyl 5 Propyl 1h Pyrazole Analogues

Antimicrobial Efficacy Investigations of Pyrazole (B372694) Derivatives

The emergence of drug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery of novel antimicrobial agents. nih.gov Pyrazole derivatives have been a focal point of research in this area, demonstrating considerable efficacy against a range of bacterial and fungal strains. nih.gov

A substantial body of research has been dedicated to exploring the in vitro antibacterial capabilities of pyrazole analogues. These studies have identified several derivatives with potent activity against both Gram-positive and Gram-negative bacteria. meddocsonline.org For instance, certain novel pyrazole-clubbed pyrimidine (B1678525) and pyrazoline hybrids have demonstrated noteworthy activity against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. acs.org

The antibacterial activity of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of an agent that prevents the visible growth of a bacterium. nih.gov Some pyrazole derivatives have exhibited MIC values comparable or even superior to established antibiotics. nih.govacs.org The mechanism of action for many of these compounds is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase and dihydrofolate reductase (DHFR). nih.govacs.org

Below is a table summarizing the in vitro antibacterial activity of selected pyrazole derivatives against various bacterial strains.

| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

| Pyrazole-Thiazole Hybrid (10) | Staphylococcus aureus | 1.9-3.9 | nih.gov |

| Aminoguanidine-derived 1,3-diphenyl pyrazole (12) | Escherichia coli | 1 | nih.gov |

| Imidazo-pyridine substituted pyrazole (18) | E. coli, K. pneumoniae, P. aeruginosa, S. typhimurium | <1 | nih.gov |

| Pyrazole-clubbed pyrimidine (5c) | MRSA | 521 µM | acs.org |

| Thiazolidinone-clubbed pyrazole | E. coli | 16 | nih.gov |

This table is for illustrative purposes and the specific activities can vary based on the full molecular structure of the analogue.

In addition to their antibacterial properties, pyrazole derivatives have also been investigated for their potential as antifungal agents. nih.gov Several analogues have demonstrated significant in vitro activity against a variety of fungal pathogens, including species of Candida and Aspergillus. researchgate.netmdpi.com

The antifungal efficacy is often assessed by determining the MIC, similar to antibacterial testing. mdpi.com Some pyrazole carboxamides and isoxazolol pyrazole carboxylates have shown notable antifungal activity against phytopathogenic fungi. nih.gov For example, the isoxazole (B147169) pyrazole carboxylate 7ai exhibited an EC50 value of 0.37 μg/mL against R. solani. nih.gov The mechanism of antifungal action for many pyrazole derivatives is thought to involve the inhibition of fungal-specific enzymes, such as cytochrome P450-dependent lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov

The following table presents the in vitro antifungal activity of representative pyrazole derivatives.

| Compound/Derivative | Fungal Strain | Activity (MIC or EC50 in µg/mL) | Reference |

| Isoxazolol pyrazole carboxylate (7ai) | R. solani | EC50 = 0.37 | nih.gov |

| Triazole with phenylethynyl pyrazole (5k) | C. albicans | 0.125 | nih.gov |

| Triazole with phenylethynyl pyrazole (6c) | C. neoformans | 0.0625 | nih.gov |

| Pyrazole derivative (12) | A. fumigatus | 105% activity compared to ketoconazole | researchgate.net |

| Pyrazole-thiazole hybrid | C. albicans | Moderate activity | eurekaselect.com |

This table is for illustrative purposes and the specific activities can vary based on the full molecular structure of the analogue.

Antineoplastic and Anticancer Activities of Pyrazole Analogues

The development of novel anticancer agents is a critical area of pharmaceutical research, and pyrazole derivatives have emerged as a promising class of compounds with significant antineoplastic activity. nih.govsrrjournals.com Their anticancer effects are often attributed to their ability to interact with various cellular targets involved in cancer cell proliferation and survival. nih.gov

Numerous studies have evaluated the in vitro cytotoxicity of pyrazole analogues against a wide range of human cancer cell lines. srrjournals.comnih.gov These assays, such as the MTT assay, measure the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50). srrjournals.com

Pyrazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, including those from breast, lung, colon, and pancreatic cancers. nih.govacs.org For example, a novel pyrazole-based derivative, P3C, displayed potent cytotoxicity against 27 human cancer cell lines, with IC50 values in the low micromolar and even nanomolar range for some triple-negative breast cancer cell lines. nih.gov The mechanisms underlying this cytotoxicity can involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways. nih.gov

A summary of the in vitro cytotoxicity of selected pyrazole analogues is provided in the table below.

| Compound/Derivative | Cancer Cell Line | Activity (IC50 in µM) | Reference |

| Pyrazole benzothiazole (B30560) hybrid (25) | HT29, PC3, A549, U87MG | 3.17 - 6.77 | nih.gov |

| Pyrazolo[3,4-b]pyridine analog (57) | HepG2, MCF7, HeLa | 3.11 - 4.91 | nih.gov |

| Indolo–pyrazole conjugate (6c) | SK-MEL-28 (melanoma) | 3.46 | nih.gov |

| Pyrazole-based derivative (P3C) | Triple-negative breast cancer | 0.25 - 0.49 | nih.gov |

| Pyrazole-fused 23-hydroxybetulinic acid derivative (15e) | B16, SF763 | 5.58, 6.13 | nih.gov |

This table is for illustrative purposes and the specific activities can vary based on the full molecular structure of the analogue.

Following promising in vitro results, the antitumor efficacy of pyrazole analogues has been further investigated in pre-clinical in vivo models, typically using xenograft mouse models where human tumors are implanted into immunocompromised mice. nih.gov These studies provide crucial information about the compound's ability to inhibit tumor growth in a living organism.

For instance, a pyrazole-fused 23-hydroxybetulinic acid derivative, compound 15e, demonstrated significant in vivo antitumor activity in both H22 liver cancer and B16 melanoma xenograft mouse models. nih.gov Similarly, certain triazole derivatives containing a phenylethynyl pyrazole moiety have been shown to reduce fungal burdens in mice, indicating their potential for in vivo efficacy. nih.gov These in vivo studies are essential for advancing promising pyrazole derivatives towards clinical development.

Anti-inflammatory and Analgesic Properties in Pre-clinical Models

Pyrazole derivatives have a long history in the treatment of inflammation and pain, with several compounds having been used clinically as non-steroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com Pre-clinical research continues to explore novel pyrazole analogues for their anti-inflammatory and analgesic properties. africaresearchconnects.comvietnamjournal.ru

The anti-inflammatory activity of these compounds is often evaluated in animal models of inflammation, such as the carrageenan-induced paw edema model in rats. nih.govafricaresearchconnects.com In this model, the ability of a compound to reduce the swelling of the paw is a measure of its anti-inflammatory effect. For example, the pyrazole derivative FR140423 was found to be more potent than indomethacin (B1671933) in reducing carrageenan-induced paw edema. nih.gov

The analgesic properties are assessed using models such as the yeast-induced hyperalgesia model and the tail-flick test. nih.gov FR140423 also demonstrated potent anti-hyperalgesic effects in the yeast-induced model, being five-fold more potent than indomethacin. nih.gov The mechanism of action for the anti-inflammatory and analgesic effects of many pyrazole derivatives involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation. nih.govmdpi.com

The table below highlights the pre-clinical anti-inflammatory and analgesic activities of a representative pyrazole derivative.

| Compound/Derivative | Pre-clinical Model | Observed Effect | Reference |

| FR140423 | Carrageenan-induced paw edema (rat) | More potent than indomethacin | nih.gov |

| FR140423 | Adjuvant arthritis (rat) | More potent than indomethacin | nih.gov |

| FR140423 | Yeast-induced hyperalgesia (rat) | 5-fold more potent than indomethacin | nih.gov |

| AD732 | Carrageenan-induced paw edema (rat) | Superior to indomethacin and celecoxib (B62257) | africaresearchconnects.com |

| AD732 | Formalin-induced hyperalgesia | Superior to indomethacin and celecoxib | africaresearchconnects.com |

This table is for illustrative purposes and the specific activities can vary based on the full molecular structure of the analogue.

Enzyme Inhibition Studies of Pyrazole Derivatives

The structural versatility of the pyrazole ring allows it to interact with the active sites of numerous enzymes, leading to potent and often selective inhibition. This has made pyrazole derivatives a focal point in the design of targeted enzyme inhibitors for therapeutic intervention.

Pyrazole derivatives are well-known for their anti-inflammatory properties, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes. The COX enzyme has two primary isoforms, COX-1 and COX-2; while COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a major role in inflammation. Consequently, selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects.

Numerous studies have focused on synthesizing pyrazole analogues that selectively target the COX-2 isoenzyme. For instance, a series of novel pyrazole-pyridazine hybrids were designed and showed potent COX-2 inhibitory action, with some compounds demonstrating higher activity than the standard drug, celecoxib. rsc.org Similarly, other research has identified differently substituted pyrazole derivatives that all selectively inhibited the COX-2 enzyme with IC50 values in the low micromolar to nanomolar range. nih.gov One particularly potent compound, a celecoxib analogue designated as 6d, not only showed a strong IC50 value but also significantly reduced levels of inflammatory biomarkers like TNF-α and PGE2. nih.gov These findings underscore the potential of the pyrazole scaffold in creating potent and selective COX-2 inhibitors. nih.govmdpi.com

Table 1: COX-2 Inhibition by Pyrazole Derivatives

| Compound/Derivative Series | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Pyrazole Derivatives (Compound 11) | COX-2 | 0.043 | Not Specified | nih.gov |

| Pyrazole Derivatives (Compound 12) | COX-2 | 0.049 | Not Specified | nih.gov |

| Pyrazole Derivatives (Compound 15) | COX-2 | 0.049 | Not Specified | nih.gov |

| Pyrazole-pyridazine hybrid (5f) | COX-2 | 1.50 | Not Specified | rsc.org |

| Pyrazole-pyridazine hybrid (6f) | COX-2 | 1.15 | Not Specified | rsc.org |

| Sulphonamide-Pyrazole (6d) | COX-2 | 0.05 - 0.08 | Not Specified | nih.gov |

| Sulphonamide-Pyrazole (7a) | COX-2 | 0.05 - 0.08 | Not Specified | nih.gov |

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in many diseases, particularly cancer. The pyrazole scaffold has been recognized as a "privileged scaffold" in the development of kinase inhibitors. nih.govmdpi.com Research over the last decade has produced a multitude of pyrazole-based compounds targeting a wide range of kinases.

For example, pyrazole derivatives have been developed as potent inhibitors of Aurora kinases, which are key regulators of cell division. nih.gov Other analogues have shown significant inhibitory activity against JNK3 kinase, with compounds 1c and 1f displaying IC50 values of 99.0 and 97.4 nM, respectively. nih.gov The epidermal growth factor receptor (EGFR) tyrosine kinase, another important cancer target, has also been successfully inhibited by 1,3,5-triazine-based pyrazole derivatives, with IC50 values as low as 229.4 nM. rsc.org Further studies have identified pyrazole derivatives that inhibit cyclin-dependent kinases (CDKs), Akt1, and ASK1, demonstrating the broad applicability of this chemical class in targeting various kinase families involved in cancer and neurodegenerative disorders. nih.gov

Table 2: Kinase Inhibition by Pyrazole Derivatives

| Compound/Derivative | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 6 | Aurora A kinase | 0.16 | nih.gov |

| Afuresertib Analogue (Compound 2) | Akt1 | 0.0013 | nih.gov |

| Compounds 20 and 21 | CDK1 | Sub-micromolar | nih.gov |

| Compound 1c | JNK3 | 0.099 | nih.gov |

| Compound 1f | JNK3 | 0.0974 | nih.gov |

| 1,3,5-triazine-pyrazole (5h) | EGFR-tyrosine kinase | 0.2294 | rsc.org |

| Compound 11 | EGFR | 0.083 | nih.gov |

Bacterial DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, making it an attractive target for the development of new antibacterial agents. Pyrazole derivatives have emerged as a novel class of potent DNA gyrase inhibitors. acs.orgnih.gov The mechanism of these compounds involves the inhibition of DNA gyrase and the related topoisomerase IV, which ultimately leads to bacterial cell death. acs.orgacs.org

One study identified 5-[(E)-2-(5-chloroindol-3-yl)vinyl]pyrazole (compound 16) as a potent antibacterial agent that strongly inhibited DNA gyrase and topoisomerase IV from both S. aureus and E. coli. acs.orgacs.org Importantly, this compound did not inhibit human topoisomerase II, indicating selectivity for the bacterial enzymes. acs.org Other research has focused on N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs, with compound 3k showing strong inhibition of DNA gyrase from B. subtilis and S. aureus with IC50 values of 0.25 µg/mL and 0.15 µg/mL, respectively. nih.gov A key advantage of these pyrazole-based inhibitors is their efficacy against clinically isolated quinolone-resistant bacterial strains. acs.orgnih.gov

Table 3: DNA Gyrase Inhibition by Pyrazole Derivatives

| Compound/Derivative | Target Organism | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Compound 3k | S. aureus DNA gyrase | 0.15 | nih.gov |

| Compound 3k | B. subtilis DNA gyrase | 0.25 | nih.gov |

| Schiff base 8a | S. aureus DNA gyrase | 10.47 (µM) | mdpi.com |

| Schiff base 8a | B. subtilis DNA gyrase | 12.18 (µM) | mdpi.com |

| Schiff base 9b | S. aureus DNA gyrase | 14.25 (µM) | mdpi.com |

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes. nih.gov Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and some cancers. rsc.org Pyrazole-based compounds have been extensively investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.govtandfonline.com

Studies have reported pyrazole-based benzene (B151609) sulfonamides that act as potent inhibitors of hCA II, hCA IX, and hCA XII. rsc.org For instance, compound 4k was a submicromolar inhibitor of hCA II (IC50 = 0.24 µM), while compounds 4j and 4g strongly inhibited hCA IX (IC50 = 0.15 µM) and hCA XII (IC50 = 0.12 µM), respectively. rsc.org Another study reported a series of pyrazole derivatives with effective inhibition profiles against hCA I and hCA II, with KI values in the low nanomolar range (5.13–16.9 nM for hCA I and 11.77–67.39 nM for hCA II). tandfonline.comnih.gov Molecular docking studies have helped to elucidate the binding modes of these inhibitors within the enzyme's active site, guiding the design of more potent and isoform-selective compounds. rsc.orgtandfonline.com

Table 4: Carbonic Anhydrase Inhibition by Pyrazole Derivatives

| Compound/Derivative | Target Isoform | KI / IC50 | Reference |

|---|---|---|---|

| Compound 4k | hCA II | 0.24 µM (IC50) | rsc.org |

| Compound 4j | hCA IX | 0.15 µM (IC50) | rsc.org |

| Compound 4g | hCA XII | 0.12 µM (IC50) | rsc.org |

| Compounds 1-10 | hCA I | 5.13–16.9 nM (KI) | tandfonline.com |

| Compounds 1-10 | hCA II | 11.77–67.39 nM (KI) | tandfonline.com |

Antitubercular Activity Research Against Mycobacterium tuberculosis Strains

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat. The pyrazole scaffold is present in several compounds with reported antitubercular activity. researchgate.net Researchers have synthesized and evaluated numerous pyrazole analogues to identify new agents to combat TB.

One study identified NSC 18725 as a potent pyrazole derivative with a minimum inhibitory concentration (MIC99) of 0.3125 μM against both fast and slow-growing mycobacteria. nih.gov Its mechanism of action involves the induction of autophagy in host macrophages, which helps clear the intracellular bacteria. nih.gov Another line of research explored pyrazole derivatives as inhibitors of UDP-galactopyranose mutase (UGM), an essential enzyme in the Mtb cell wall synthesis pathway. mdpi.com While structural modifications did not improve upon the lead compound, the study provided valuable structure-activity relationship information for future design. mdpi.com More recently, a series of pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids were synthesized, with compounds 9k and 9o showing a potent MIC of 12.5 µg/mL against the Mtb H37Rv strain, which was more effective than the standard drug rifampicin. nih.govacs.org

Table 5: Antitubercular Activity of Pyrazole Derivatives Against M. tuberculosis H37Rv

| Compound/Derivative | MIC (µg/mL) | % Inhibition | Reference |

|---|---|---|---|

| NSC 18725 | 0.3125 (µM) | 99% | nih.gov |

| Compound 9k | 12.5 | 98% | nih.govacs.org |

| Compound 9o | 12.5 | 99% | nih.govacs.org |

| Compound 9l | 25 | 96% | nih.govacs.org |

| Compound 9p | 25 | 98% | nih.govacs.org |

Antiviral Activity Research

The broad biological activity of pyrazoles extends to the inhibition of viral replication. nih.gov Various pyrazole derivatives have been synthesized and tested against a range of viruses. For example, a recent study investigated hydroxyquinoline-pyrazole candidates against several coronaviruses, including SARS-CoV-2 and MERS-CoV, with results showing promising antiviral activity. rsc.org

Other research has demonstrated the efficacy of pyrazole derivatives against Newcastle disease virus (NDV), a significant avian pathogen. In one study, the hydrazone 6 and thiazolidinedione derivative 9 achieved 100% protection against NDV. nih.gov Pyrazole derivatives containing an oxime moiety have also been evaluated for their antiviral properties against Tobacco Mosaic Virus (TMV), a plant virus. Compounds 4a and 4g showed inactivation effects against TMV comparable to the commercial agent Ningnanmycin, with EC50 values of 58.7 and 65.3 µg/mL, respectively. acs.org These studies highlight the potential of the pyrazole scaffold as a versatile platform for the development of novel antiviral agents for human, animal, and plant health. nih.govacs.org

Table 6: Antiviral Activity of Pyrazole Derivatives

| Compound/Derivative | Target Virus | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Hydrazone 6 | Newcastle Disease Virus (NDV) | Protection | 100% | nih.gov |

| Thiazolidinedione 9 | Newcastle Disease Virus (NDV) | Protection | 100% | nih.gov |

| Pyrazolopyrimidine 7 | Newcastle Disease Virus (NDV) | Protection | 95% | nih.gov |

| Compound 4a | Tobacco Mosaic Virus (TMV) | EC50 | 58.7 µg/mL | acs.org |

| Compound 4g | Tobacco Mosaic Virus (TMV) | EC50 | 65.3 µg/mL | acs.org |

Antidiabetic Activity Research in Pre-clinical Models

The potential of pyrazole analogues in the management of diabetes has been an area of active investigation. Research has focused on their ability to modulate key enzymes involved in glucose metabolism and to exert hypoglycemic effects in animal models.

A study by Hernández-Vázquez et al. synthesized a series of novel 1,5-diaryl pyrazole derivatives and evaluated their hypoglycemic activity in vivo. mdpi.com One of the most promising compounds from this series demonstrated a significant reduction in plasma glucose levels, with a recorded decrease of 64%. mdpi.com In another study, Toda et al. identified new pyrazole compounds that act as novel insulin (B600854) secretagogues, which are crucial for the treatment of type 2 diabetes. One particular compound showed potent glucose-lowering effects during an oral glucose tolerance test in both mice and monkeys. mdpi.comnih.gov

Further research into pyrazolo[3,4-b]pyridine derivatives has also shown promise. A comprehensive structure-activity relationship (SAR) study highlighted that specific substitutions on the pyrazole ring are crucial for optimizing the antidiabetic activity of both pyrazole ester and hydrazide series. mdpi.com These compounds have been identified as efficient α-amylase inhibitors, a key enzyme in carbohydrate digestion. mdpi.com For instance, one pyrazole derivative was found to be a potent inhibitor of the α-amylase enzyme with a very low IC50 value. mdpi.com

In vitro studies on 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) and 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2) demonstrated potent inhibition of both α-glucosidase and α-amylase. nih.gov The IC50 values for these compounds were comparable to the standard drug, Acarbose, indicating their potential as effective antidiabetic agents. nih.gov

Table 1: In Vitro Antidiabetic Activity of Selected Pyrazole Analogues

| Compound | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|---|

| Pyz-1 | α-glucosidase | 75.62 ± 0.56 | Acarbose | 72.58 ± 0.68 |

| Pyz-1 | α-amylase | 119.3 ± 0.75 | Acarbose | 115.6 ± 0.574 |

| Pyz-2 | α-glucosidase | 95.85 ± 0.92 | Acarbose | 72.58 ± 0.68 |

Neuroprotective Activity and Central Nervous System Applications (Pre-clinical)

Pyrazole derivatives have demonstrated significant neuroprotective potential in various pre-clinical models, suggesting their utility in addressing neurodegenerative diseases like Alzheimer's. These compounds have been shown to protect neurons from oxidative stress and reduce the formation of amyloid-beta plaques, which are key pathological hallmarks of the disease. researchgate.net

A study focused on 2,5-substituted pyrazolone (B3327878) analogues investigated their neuroprotective effects in SH-SY5Y human neuroblastoma cells. ijper.org Two compounds, C5 and C8, were found to inhibit apoptosis induced by Aβ25-35 and protect the neural cells from damage. ijper.org An MTT assay confirmed that these compounds significantly reduced Aβ25-35-induced toxicity, demonstrating their neuroprotective properties. ijper.org

Furthermore, research on new pyrazolone derivatives has explored their effects on neuroinflammation. One particular derivative, Ic, was shown to ameliorate seizures induced by pentylenetetrazol (PTZ), as well as the associated oxidative stress and inflammatory cascades. nih.gov This effect is believed to be mediated through the regulation of the NF-κB/TNF-α/ROS pathway. nih.gov

Other Relevant Biological Activities (e.g., Antioxidant, Antimalarial, Anticoagulant)

The pyrazole nucleus is a well-established scaffold for antioxidant activity. mdpi.commdpi.comnih.gov The antioxidant properties of pyrazole derivatives are often attributed to their ability to scavenge free radicals. For instance, the antioxidant activity of some pyrazole derivatives was evaluated by their ability to scavenge the ABTS radical cation. mdpi.com In another study, newly synthesized pyrazole derivatives were assessed for their antioxidant activity using the DPPH radical scavenging assay, with some compounds showing excellent activity, comparable or even superior to the standard ascorbic acid. jmchemsci.com

Pyrazole derivatives have emerged as a promising class of antimalarial agents. Belaji et al. reported on curcumin (B1669340) analogues containing a pyrazole ring, with one compound demonstrating significant schizonticidal and parasiticidal activities. mdpi.com Another study focused on chloroquine-pyrazole analogues, which were synthesized and evaluated in vitro against a chloroquine-resistant strain of Plasmodium falciparum. Several of these (4,5-dihydropyrazol-1-yl) chloroquine (B1663885) derivatives showed significant activity. nih.gov Conversely, the corresponding aromatic (pyrazol-1-yl) chloroquine derivatives were largely inactive, suggesting the importance of the pyrazole ring's saturation for this specific analogue series. nih.gov

While specific preclinical data on the anticoagulant activity of simple alkyl-substituted pyrazoles like 4-ethyl-5-propyl-1H-pyrazole are limited, the broader class of pyrazole-containing compounds includes established anticoagulants. This suggests that the pyrazole scaffold can be a key component in the design of molecules that modulate the coagulation cascade. Further research is needed to determine if simple alkyl-substituted pyrazoles possess this activity.

Elucidation of Molecular Mechanisms of Biological Action (In Vitro)

The diverse biological activities of pyrazole analogues stem from their ability to interact with a variety of molecular targets. In vitro studies have been instrumental in elucidating these mechanisms.

For their antidiabetic effects , pyrazole derivatives have been shown to act as inhibitors of α-glucosidase and α-amylase, enzymes critical for carbohydrate digestion. mdpi.comnih.gov By inhibiting these enzymes, they can help to control postprandial hyperglycemia. nih.gov Some pyrazole compounds also function as insulin secretagogues, directly stimulating the release of insulin. mdpi.comnih.gov

The neuroprotective mechanisms of pyrazole analogues involve multiple pathways. In models of Alzheimer's disease, they have been shown to reduce the production of amyloid-beta plaques and protect neurons from oxidative stress. researchgate.net In cases of neuroinflammation, certain pyrazolone derivatives have been found to regulate the NF-κB/TNF-α/ROS pathway, thereby reducing inflammatory mediators and oxidative stress. nih.gov

The anticancer activity of some pyrazole derivatives has been linked to the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival. nih.gov For example, certain pyrazole-containing compounds have demonstrated inhibitory activity against EGFR and VEGFR-2 tyrosine kinases. nih.gov

The anti-inflammatory action of many pyrazole analogues is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. nih.gov This mechanism is similar to that of well-known non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Medicinal Chemistry and Rational Drug Design Principles for Pyrazole Scaffolds

Pyrazole (B372694) as a Privileged Scaffold in Modern Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is widely recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netresearchgate.net This designation is due to its versatile chemical nature and its frequent appearance in molecules that exhibit a wide range of biological activities. mdpi.com The pyrazole core's unique electronic and steric properties allow it to interact with a diverse array of biological targets, making it a cornerstone in the development of new therapeutic agents. researchgate.net

The prevalence of the pyrazole scaffold is evident in the large number of approved drugs and clinical candidates across various therapeutic areas. mdpi.comtandfonline.com These compounds target a wide spectrum of diseases, including cancer, inflammation, infectious diseases, and neurological disorders. globalresearchonline.neteurekaselect.comnih.gov Notable drugs containing a pyrazole ring include the anti-inflammatory agent Celecoxib (B62257), the anti-cancer drug Ruxolitinib, and the erectile dysfunction treatment Sildenafil, demonstrating the scaffold's remarkable therapeutic versatility. mdpi.comtandfonline.com The success of these drugs underscores the value of the pyrazole core in creating molecules with favorable pharmacokinetic and pharmacodynamic properties. nih.gov

| Drug Name | Therapeutic Area | Mechanism of Action |

|---|---|---|

| Celecoxib | Anti-inflammatory | Selective COX-2 Inhibitor |

| Ruxolitinib | Oncology | JAK1/JAK2 Inhibitor nih.gov |

| Sildenafil | Erectile Dysfunction | PDE5 Inhibitor tandfonline.com |

| Rimonabant | Anti-Obesity (Withdrawn) | Cannabinoid CB1 Receptor Antagonist mdpi.com |

| Ibrutinib | Oncology | Bruton's Tyrosine Kinase (BTK) Inhibitor tandfonline.com |

Structure-Activity Relationship (SAR) Studies of Pyrazole Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For pyrazole derivatives, extensive SAR studies have been conducted to optimize their potency, selectivity, and drug-like properties. These studies typically involve systematically modifying the substituents at various positions on the pyrazole ring (N-1, C-3, C-4, and C-5) and observing the resulting effects on biological activity.

A classic example of pyrazole SAR is seen in the development of cannabinoid receptor 1 (CB1) antagonists, with Rimonabant being a key compound. nih.govacs.org Studies on this class of molecules revealed several key structural requirements for potent activity:

Position 1: A 2,4-dichlorophenyl substituent was found to be optimal for high binding affinity. acs.org

Position 3: A piperidinyl carboxamide group provided the best selectivity for the CB1 receptor over the CB2 receptor. acs.org

Position 5: A para-substituted phenyl ring was crucial, with hydrophobic and electron-withdrawing groups like chloro or iodo enhancing potency. nih.govresearchgate.net